7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one
Description
7-((3-Chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by substitutions at the 3- and 7-positions of the chromen-4-one scaffold. The 3-position bears a 2-methoxyphenoxy group, while the 7-position is substituted with a 3-chlorobenzyl ether moiety. This compound is structurally related to coumarin derivatives, which are known for diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO5/c1-26-19-7-2-3-8-20(19)29-22-14-28-21-12-17(9-10-18(21)23(22)25)27-13-15-5-4-6-16(24)11-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPWQXBLVFTTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl alcohol and 2-methoxyphenol.
Formation of Intermediates: The starting materials undergo various reactions, including etherification and cyclization, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the presence of a base or catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
“7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromen-4-one derivatives are often modified at the 3- and 7-positions to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:
¹Calculated from molecular formula C₂₃H₁₇ClO₅.
²Activity inferred from structural similarity to antifungal coumarins.
³Fluorine substitution reduces polarity compared to chlorine.
Key Observations
Substituent Position and Bioactivity: The 3-position methoxy group in the target compound and analogs (e.g., 3b, ZINC2107248) enhances solubility via hydrogen bonding but may reduce membrane permeability compared to nonpolar substituents like chlorophenyl . The 7-position 3-chlorobenzyloxy group in the target compound and 17k contributes to MAO-B inhibition, likely through hydrophobic interactions with the enzyme’s active site .
Synthetic Yields :
- Compounds with shorter alkoxy linkers (e.g., propoxy in Compound 25) exhibit higher yields (79%) compared to pentyloxy derivatives (58% in Compound 27) due to steric hindrance in longer chains .
Fluorinated analogs (e.g., 610750-34-0) show improved metabolic stability over chlorinated derivatives, a critical factor in drug development .
Physicochemical Properties
- Solubility : Methoxy and hydroxy groups (e.g., in Compound 14) enhance aqueous solubility, whereas halogenated benzyl groups increase lipophilicity .
Biological Activity
7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one, a synthetic organic compound belonging to the chromen-4-one family, has garnered attention for its diverse biological activities. This compound features a chromenone core with two distinct phenoxy groups, which contribute to its potential therapeutic applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A chromenone backbone , which is known for various biological activities.
- Two phenoxy substituents : one with a 3-chlorobenzyl group and another with a 2-methoxyphenyl group.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of chromenones, including this compound, may demonstrate cytotoxic effects against various cancer cell lines. For instance, some chromone derivatives have shown selective cytotoxicity towards tumor cells while sparing normal cells .
- Antimicrobial Properties : The compound has been evaluated for its activity against bacterial strains, including Helicobacter pylori. Some related chromone derivatives have demonstrated significant antimicrobial effects, suggesting potential for therapeutic applications in treating infections .
- Acetylcholinesterase Inhibition : This compound may also act as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Studies on similar compounds indicate that modifications in the structure can enhance inhibitory activity against this enzyme, potentially improving cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of chromenone derivatives often correlates with their structural features. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) significantly influences their pharmacological properties.
| Compound Name | Unique Features |
|---|---|
| 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Lacks chlorobenzyl substitution; focuses on hydroxy functionality. |
| 7-(benzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Contains a benzyl group instead of a chlorinated variant. |
| 7-(2-fluorobenzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Features a fluorinated benzyl group, altering its reactivity profile. |
Case Studies and Experimental Findings
Several studies have highlighted the biological potential of chromenone derivatives similar to this compound:
- Cytotoxicity Evaluation : In vitro assays demonstrated that certain chromenone derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved may include apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Compounds structurally related to this chromenone have been tested against Helicobacter pylori, showing comparable efficacy to standard antibiotics like metronidazole .
- Enzyme Inhibition Studies : The inhibitory effects on acetylcholinesterase were assessed using various assays, revealing that certain substitutions significantly enhance the binding affinity and inhibition potency compared to traditional inhibitors like galantamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
